Boc-Nle-OH

Peptide Synthesis Chiral Purity Quality Control

Boc-Nle-OH (CAS 6404-28-0), also known as N-Boc-L-norleucine, is a leucine derivative and a key Boc-protected amino acid building block. It is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate the non-proteinogenic amino acid norleucine (Nle) into peptide chains.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 6404-28-0
Cat. No. B558256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Nle-OH
CAS6404-28-0
SynonymsBoc-Lys(Ac)-OH; 6404-26-8; N-Boc-N'-acetyl-L-lysine; N-BOC-N-Acetyl-L-lisine; Boc-N-epsilon-acetyl-L-lysine; SCHEMBL2211809; IOKOUUAPSRCSNT-JTQLQIEISA-N; MolPort-006-701-279; ZINC2522580; na-T-boc-N-epsilon-acetyl-L-lysine; CB-901; KM0809; SBB065930; AKOS015892887; AK170128; K019; AB0013978; FT-0658490; M03307; I04-0879; (2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoicacid
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyZIOCIQJXEKFHJO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Nle-OH (CAS 6404-28-0): Certified Boc-Protected Norleucine for High-Fidelity Peptide Synthesis


Boc-Nle-OH (CAS 6404-28-0), also known as N-Boc-L-norleucine, is a leucine derivative and a key Boc-protected amino acid building block . It is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate the non-proteinogenic amino acid norleucine (Nle) into peptide chains . Norleucine serves as a hydrophobic, approximately isosteric replacement for methionine and leucine, imparting distinct physicochemical properties such as enhanced stability and altered hydrophobicity to the target peptide [1].

1
Synthesis chemistry Compatible with Boc-chemistry solid-phase peptide synthesis (SPPS)
2
Enantiomer identity L-enantiomer for bioactive L-peptide research; avoid racemic or D mixtures
3
Residue profile Oxidation-resistant Met/Leu replacement for stable peptide analog design

Boc-Nle-OH in SPPS: Why Protecting Group and Side-Chain Selection is Non-Interchangeable


Substituting Boc-Nle-OH with a generic or alternative building block can fundamentally alter synthesis outcomes. The specific tert-butyloxycarbonyl (Boc) group dictates compatibility with Boc-chemistry SPPS workflows, requiring acidic (TFA) deprotection, in contrast to the base-labile Fmoc group [1]. Furthermore, the linear norleucine side-chain confers a distinct hydrophobicity profile and oxidation resistance compared to structurally similar residues like methionine or leucine, directly impacting peptide folding, stability, and biological activity [2][3]. Even among norleucine derivatives, enantiomeric purity is critical; using a racemic or D-enantiomer mixture can lead to inactive or misfolded peptides, necessitating verified optical rotation data for quality assurance .

Protecting group mismatch

Fmoc-Nle-OH cannot be directly substituted in Boc-SPPS; deprotection chemistry and side‑chain compatibility differ.

Enantiomer mismatch

D‑norleucine or racemic mixtures may yield misfolded or inactive peptides; stereochemical fidelity is critical.

Residue vulnerability

Methionine residues remain oxidation‑sensitive; direct replacement without Nle may compromise long‑term stability.

Boc-Nle-OH (6404-28-0) Quantitative Differentiation: A Technical Evidence Guide


Enantiomeric Purity: Quantified Optical Rotation for Reproducible L-Peptide Synthesis

Boc-Nle-OH exhibits a defined specific optical rotation of [α]20/D −8±1° (c = 1% in methanol), confirming its L-enantiomeric purity . In contrast, the D-enantiomer, Boc-D-norleucine, shows a rotation of [α]20/D +8±1° . This quantifiable optical activity serves as a critical quality attribute for ensuring stereochemical fidelity in peptide synthesis, as use of the incorrect enantiomer or a racemic mixture would yield a different diastereomeric product with altered biological properties .

Enantiomeric Purity
Data to verify
Target: [α]20/D −8±1° (c=1, MeOH)
Comparator: Boc‑D‑Nle +8±1°
Verifies correct L‑enantiomer for bioactive L‑peptide synthesis
Confirm optical rotation with in‑house measurement
Peptide Synthesis Chiral Purity Quality Control

Chemical Purity Benchmarking: ≥99.0% (TLC) Ensures High-Fidelity SPPS

High-purity Boc-Nle-OH, with a certified assay of ≥99.0% by TLC (and ≥98% by HPLC from other vendors), is available for research use . This level of purity is crucial for minimizing side reactions and deletion sequences in solid-phase peptide synthesis, particularly for long or difficult sequences. Lower purity grades (e.g., 95-97%) from other suppliers may introduce contaminants that compromise crude peptide purity and overall yield .

Chemical Purity
Supplier data
≥99.0% (TLC) vs. typical 95–97% from alternative sources
Higher purity supports SPPS with reduced side reactions
Verify batch‑specific CoA; purity basis may differ
Peptide Synthesis Building Block Purity Process Optimization

Oxidation-Resistant Methionine Isostere: Quantified Retention of Biological Activity

Norleucine (Nle) is a chemically stable, isosteric replacement for methionine, where the oxidation-prone sulfur atom is substituted with a methylene group . Studies on peptides such as PGLa and cytochrome P450 BM-3 heme domain demonstrate that Met→Nle substitutions preserve biological function while eliminating oxidation-related degradation [1][2]. In the case of PGLa, the 2Met/2Nle mutant retained antimicrobial activity comparable to the wild-type peptide but with enhanced stability [1]. For p85 SH2 domain-binding peptides, Nle-containing analogs retained significant binding potency, confirming that methionine is not essential for high-affinity interaction [3].

Oxidation Resistance
Reported
PGLa(2Nle) retained antimicrobial activity comparable to wild‑type; Met‑>Nle prevented oxidation loss
Supports oxidation‑resistant peptide design
Activity context‑dependent; validate per construct
Peptide Stability Methionine Replacement Biotherapeutics

SPPS Compatibility: Defined Reaction Suitability for Boc-Chemistry Workflows

Boc-Nle-OH is explicitly designated for use in Boc solid-phase peptide synthesis (SPPS) . In contrast, Fmoc-Nle-OH is optimized for Fmoc-SPPS, which employs a base-labile protecting group and different side-chain protection strategies [1]. Boc-SPPS, utilizing in situ neutralization protocols, has been shown to be advantageous for synthesizing difficult peptide sequences, particularly those prone to β-sheet aggregation, where Fmoc-SPPS may fail or give lower yields [2]. The choice of protecting group directly impacts the efficiency of chain assembly and the purity of the final product.

SPPS Compatibility
Class‑level inference
Designated for Boc SPPS (acid‑labile); distinct from Fmoc‑Nle‑OH (base‑labile)
Boc‑SPPS requires TFA deprotection; Fmoc‑based protocols not interchangeable
Confirm protocol compatibility prior to scale‑up
Solid-Phase Peptide Synthesis Boc Chemistry Process Development

Coupling Efficiency: Optimized Reactivity for High-Yield Peptide Assembly

Boc-Nle-OH is reported to exhibit superior coupling efficiency with minimal racemization under optimized conditions . Specifically, maintaining low temperatures (0-10°C) during coupling has been identified as optimal for balancing reaction rate and racemization suppression . While direct, head-to-head quantitative data comparing the coupling efficiency of Boc-Nle-OH to other Boc-amino acids is not readily available in public literature, the compound's use as a standard building block in SPPS protocols implies reliable performance . Vendor claims of 'superior coupling efficiency' should be verified through in-house optimization.

Coupling Efficiency
Data to verify
Vendor reports efficient coupling at 0–10°C; no public head‑to‑head quantification available
Coupling efficiency may support higher yields
In‑house optimization recommended; verify for specific sequence
Peptide Coupling Reaction Optimization Process Chemistry

Boc-Nle-OH (CAS 6404-28-0): Optimal Application Scenarios Based on Differentiated Evidence


Synthesis of Long or Aggregation-Prone Peptides via Boc-SPPS

Boc-Nle-OH is the preferred building block for incorporating norleucine into peptides synthesized using Boc-chemistry SPPS, particularly for sequences that are 'difficult' or prone to aggregation . The acid-labile Boc group is compatible with in situ neutralization protocols known to enhance coupling efficiency and yield for challenging sequences, offering an advantage over Fmoc-based methods [1].

Generation of Oxidation-Resistant Methionine Analogs for Stable Biotherapeutics

Researchers developing peptide-based therapeutics or research tools where methionine oxidation is a concern should prioritize Boc-Nle-OH. The resulting Nle-containing peptides are chemically stable and retain biological function, as demonstrated in antimicrobial peptides and enzyme domains [2][3]. This substitution improves shelf-life, simplifies purification, and ensures reproducible activity in long-term studies.

Incorporation of a Defined Hydrophobic Residue for Structure-Activity Relationship (SAR) Studies

Norleucine serves as a hydrophobic, approximately isosteric replacement for leucine, isoleucine, and methionine [4]. Boc-Nle-OH enables systematic exploration of hydrophobic interactions in peptide-protein interfaces or membrane-active peptides. Its linear side chain provides a unique packing geometry compared to the branched side chains of Leu and Ile, allowing fine-tuning of peptide conformation and stability .

Application
Selection Property
Validation Focus
Boc‑SPPS for long / aggregation‑prone peptides
Boc‑chemistry compatibility
Coupling efficiency and aggregation suppression
Oxidation‑resistant Met analog synthesis
Oxidation‑resistant side‑chain profile
Peptide stability and activity retention
Hydrophobic SAR studies
Linear hydrophobic isostere of Met/Leu/Ile
Conformational and interaction analysis

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